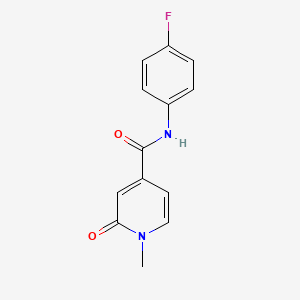![molecular formula C15H15FN2O2 B6628760 N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)
N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyridine ring, and a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of 4-fluoroacetophenone, which is then subjected to a Friedel-Crafts acylation to introduce the pyridine ring
-
Step 1: Preparation of 4-fluoroacetophenone
Reagents: 4-fluorobenzoyl chloride, ethyl acetate
Conditions: Anhydrous aluminum chloride as a catalyst, reflux
-
Step 2: Friedel-Crafts Acylation
Reagents: Pyridine, acetic anhydride
Conditions: Anhydrous conditions, controlled temperature
-
Step 3: Amidation
Reagents: Ammonia or primary amines
Conditions: Room temperature, solvent such as dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, controlled temperature
-
Reduction: : Reduction reactions can be used to modify the carbonyl group or the aromatic ring.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions, low temperature
-
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic ring.
Reagents: Halogens, alkylating agents
Conditions: Solvent such as acetonitrile, catalysts like iron(III) chloride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules.
相似化合物的比较
Similar Compounds
- N-[1-(4-chlorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide
- N-[1-(4-bromophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide
- N-[1-(4-methylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide
Uniqueness
N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10(11-3-5-13(16)6-4-11)17-15(20)12-7-8-18(2)14(19)9-12/h3-10H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOQPTFICLHPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC(=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate](/img/structure/B6628688.png)
![Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate](/img/structure/B6628691.png)
![1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6628693.png)
![2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol](/img/structure/B6628695.png)





![3-[(4-Tert-butylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628738.png)
![3-[(2-Ethylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628743.png)



